REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]([OH:15])=O)=[CH:11][CH:12]=1>>[CH3:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]([Cl:3])=[O:15])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
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25 g
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove unchanged thionyl chloride
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in benzene
|
Type
|
TEMPERATURE
|
Details
|
after the solution was heated
|
Type
|
CUSTOM
|
Details
|
condensed, it
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
to produce precipitate
|
Type
|
CUSTOM
|
Details
|
The precipitate was recrystallized with benzene
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |